rac-(1R,5S)-3-azabicyclo[3.2.1]octane

Catalog No.
S12909149
CAS No.
M.F
C7H13N
M. Wt
111.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac-(1R,5S)-3-azabicyclo[3.2.1]octane

Product Name

rac-(1R,5S)-3-azabicyclo[3.2.1]octane

IUPAC Name

(1R,5S)-3-azabicyclo[3.2.1]octane

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

InChI

InChI=1S/C7H13N/c1-2-7-3-6(1)4-8-5-7/h6-8H,1-5H2/t6-,7+

InChI Key

CJQNJRRDTPULTL-KNVOCYPGSA-N

Canonical SMILES

C1CC2CC1CNC2

Isomeric SMILES

C1C[C@H]2C[C@@H]1CNC2

Rac-(1R,5S)-3-azabicyclo[3.2.1]octane is a bicyclic compound characterized by a nitrogen atom integrated into its bicyclic framework. This compound belongs to the class of azabicyclo compounds, which are known for their unique structural properties and potential biological activities. The specific stereochemistry of rac-(1R,5S)-3-azabicyclo[3.2.1]octane contributes to its distinct chemical behavior and interactions, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis.

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives with additional oxygen-containing functional groups.
  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives with fewer functional groups.
  • Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

These reactions allow for the modification of the compound's structure, enabling the synthesis of various derivatives with potential applications.

The biological activity of rac-(1R,5S)-3-azabicyclo[3.2.1]octane is largely attributed to its structural features, which allow it to interact with biological targets such as enzymes and receptors. Its unique bicyclic structure may enhance binding affinity and selectivity for these targets, making it a valuable scaffold for drug development. Research indicates that compounds within this class can exhibit significant pharmacological properties, including enzyme inhibition and receptor modulation, which are crucial in therapeutic contexts .

The synthesis of rac-(1R,5S)-3-azabicyclo[3.2.1]octane can be achieved through several methods:

  • Reductive Amination: This method involves the reaction of a suitable bicyclic ketone with an amine source in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride under controlled conditions.
  • Cyclization Reactions: Another approach includes cyclization from a linear precursor containing necessary functional groups, often catalyzed by acids or bases to facilitate intramolecular nucleophilic substitution reactions.

These synthetic routes can be optimized for scalability and cost-effectiveness in industrial applications.

Rac-(1R,5S)-3-azabicyclo[3.2.1]octane has several notable applications:

  • Medicinal Chemistry: It serves as a scaffold for designing bioactive molecules, particularly those targeting the central nervous system and other therapeutic areas.
  • Organic Synthesis: The compound is utilized as a building block in synthesizing complex bicyclic compounds and specialty chemicals.
  • Research: It is employed in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural alkaloids .

Interaction studies involving rac-(1R,5S)-3-azabicyclo[3.2.1]octane focus on its ability to modulate the activity of specific molecular targets. These studies typically assess how the compound binds to enzymes or receptors, potentially leading to various biological effects depending on the target involved. The spatial arrangement provided by its bicyclic structure allows for effective interactions with active sites on these molecular targets.

Several compounds share structural similarities with rac-(1R,5S)-3-azabicyclo[3.2.1]octane:

  • rac-(1R,3S,5S)-6-azabicyclo[3.2.1]octan-3-ol
  • rac-(1R,3S,5S)-3-(3-Methoxyphenyl)-8-azabicyclo[3.2.1]octane
  • rac-(1R,5S)-5-methyl-6-azabicyclo[3.2.1]octane hydrochloride

Uniqueness

The uniqueness of rac-(1R,5S)-3-azabicyclo[3.2.1]octane lies in its specific stereochemistry and the presence of nitrogen within its bicyclic structure. This configuration imparts distinct chemical and biological properties that differentiate it from similar compounds, enhancing its value in research and application contexts .

XLogP3

0.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

111.104799419 g/mol

Monoisotopic Mass

111.104799419 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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